molecular formula C15H14N4O2 B2749426 4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile CAS No. 2305527-31-3

4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile

Cat. No. B2749426
CAS RN: 2305527-31-3
M. Wt: 282.303
InChI Key: NVXMVOIYAAAPII-UHFFFAOYSA-N
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Description

4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile, also known as PBMC, is a compound that has gained attention in the scientific community due to its potential applications in various fields. PBMC is a synthetic molecule that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of 4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile is not fully understood. However, it is believed that 4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile inhibits the growth of cancer cells by interfering with the cell cycle and inducing apoptosis. 4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile has been found to have both biochemical and physiological effects. In vitro studies have shown that 4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile inhibits the growth of cancer cells, fungi, and bacteria. 4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile has also been found to induce apoptosis in cancer cells. In vivo studies have shown that 4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile has antitumor effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile is its potential use as a fluorescent probe for imaging biological systems. 4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile has also been found to have anticancer, antifungal, and antibacterial properties. However, one of the limitations of 4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile is its toxicity. 4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile has been found to be toxic to both cancer and normal cells at high concentrations.

Future Directions

There are several future directions for the study of 4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile. One direction is to study the mechanism of action of 4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile in more detail. Another direction is to study the potential use of 4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to determine the toxicity of 4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile at different concentrations and to develop methods to reduce its toxicity. Finally, 4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile could be studied further for its potential use in other fields, such as materials science and drug delivery.

Synthesis Methods

4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-(1H-pyrazol-4-yl)benzoic acid with morpholine in the presence of a coupling agent and a base. The resulting product is then treated with cyanogen bromide to yield 4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile. Other methods include the reaction of 4-(1H-pyrazol-4-yl)benzoyl chloride with morpholine and the reaction of 4-(1H-pyrazol-4-yl)benzoic acid with N-methylmorpholine-N-oxide.

Scientific Research Applications

4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. 4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile has been shown to have anticancer properties by inhibiting the growth of cancer cells. 4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile has also been found to have antifungal and antibacterial properties. In addition, 4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile has been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

4-[4-(1H-pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c16-7-14-10-21-6-5-19(14)15(20)12-3-1-11(2-4-12)13-8-17-18-9-13/h1-4,8-9,14H,5-6,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXMVOIYAAAPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC=C(C=C2)C3=CNN=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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